molecular formula C16H23ClN2O2 B12768265 N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride CAS No. 97111-10-9

N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride

Cat. No.: B12768265
CAS No.: 97111-10-9
M. Wt: 310.82 g/mol
InChI Key: LSMYRHWMWHIFDV-UHFFFAOYSA-N
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Description

N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride typically involves the reaction of 4-(1-oxo-2-(1-piperidinyl)propyl)phenylamine with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1-Oxo-2-(1-piperidinyl)propyl)phenyl)acetamide monohydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

97111-10-9

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

N-[4-(2-piperidin-1-ylpropanoyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c1-12(18-10-4-3-5-11-18)16(20)14-6-8-15(9-7-14)17-13(2)19;/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,19);1H

InChI Key

LSMYRHWMWHIFDV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCCCC2.Cl

Origin of Product

United States

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